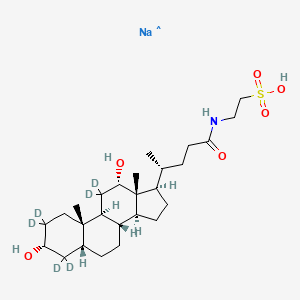
Taurodeoxycholate-d6 (sodium salt)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Taurodeoxycholate-d6 (sodium salt) is a deuterium-labeled derivative of taurodeoxycholate sodium salt. It is a bile salt-related anionic detergent used primarily for the isolation of membrane proteins, including inner mitochondrial membrane proteins . The deuterium labeling makes it particularly useful in various scientific research applications, especially in the field of drug development and pharmacokinetics .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of taurodeoxycholate-d6 (sodium salt) involves the deuteration of taurodeoxycholate sodium salt. This process typically includes the incorporation of stable heavy isotopes of hydrogen (deuterium) into the taurodeoxycholate molecule . The reaction conditions often involve the use of deuterated reagents and solvents to achieve a high degree of deuterium incorporation .
Industrial Production Methods
Industrial production of taurodeoxycholate-d6 (sodium salt) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic enrichment of the final product. The compound is typically produced in powder form and stored under specific conditions to maintain its stability .
Análisis De Reacciones Químicas
Types of Reactions
Taurodeoxycholate-d6 (sodium salt) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: Substitution reactions involving the bile salt moiety are possible, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Strong nucleophiles like sodium methoxide are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted bile salts .
Aplicaciones Científicas De Investigación
Taurodeoxycholate-d6 (sodium salt) has a wide range of scientific research applications:
Chemistry: Used as a detergent in the isolation and study of membrane proteins.
Biology: Employed in studies involving membrane protein interactions and functions.
Medicine: Utilized in drug development, particularly in pharmacokinetic studies to trace the metabolic pathways of drugs.
Industry: Applied in the formulation of various biochemical assays and diagnostic tools
Mecanismo De Acción
The mechanism of action of taurodeoxycholate-d6 (sodium salt) involves its role as a detergent. It solubilizes membrane proteins by disrupting the lipid bilayer, allowing for the isolation and study of these proteins. The deuterium labeling also aids in tracing the compound in metabolic studies, providing insights into its pharmacokinetic and metabolic profiles .
Comparación Con Compuestos Similares
Similar Compounds
Taurochenodeoxycholic acid: Another bile acid with similar detergent properties.
Tauroursodeoxycholic acid: Known for its neuroprotective and anti-apoptotic properties.
Uniqueness
Taurodeoxycholate-d6 (sodium salt) is unique due to its deuterium labeling, which enhances its utility in pharmacokinetic studies. This labeling allows for precise tracing and quantitation in metabolic studies, making it a valuable tool in drug development .
Conclusion
Taurodeoxycholate-d6 (sodium salt) is a versatile compound with significant applications in scientific research. Its unique properties, particularly the deuterium labeling, make it an invaluable tool in various fields, including chemistry, biology, medicine, and industry.
Propiedades
Fórmula molecular |
C26H45NNaO6S |
|---|---|
Peso molecular |
528.7 g/mol |
InChI |
InChI=1S/C26H45NO6S.Na/c1-16(4-9-24(30)27-12-13-34(31,32)33)20-7-8-21-19-6-5-17-14-18(28)10-11-25(17,2)22(19)15-23(29)26(20,21)3;/h16-23,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33);/t16-,17-,18-,19+,20-,21+,22+,23+,25+,26-;/m1./s1/i10D2,14D2,15D2; |
Clave InChI |
DIBGIDJLTRRMCC-OZJSCCOISA-N |
SMILES isomérico |
[2H]C1(C[C@]2([C@H](CC[C@@H]3[C@@H]2C([C@@H]([C@]4([C@H]3CC[C@@H]4[C@H](C)CCC(=O)NCCS(=O)(=O)O)C)O)([2H])[2H])C([C@@H]1O)([2H])[2H])C)[2H].[Na] |
SMILES canónico |
CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C.[Na] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


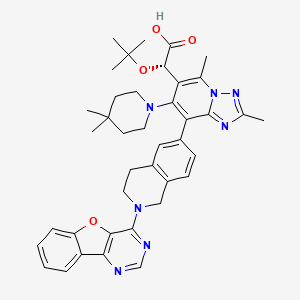
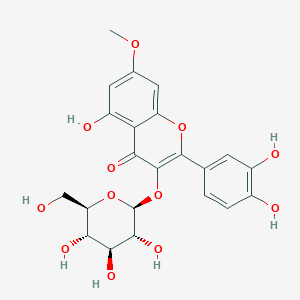
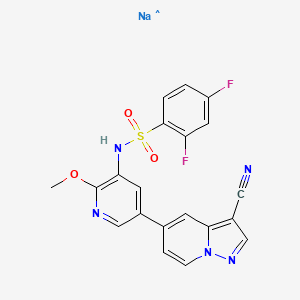
![(E,6R)-2-methyl-6-[(5R,8S,10S,13R,14S,17R)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,7,8,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]hept-2-enoic acid](/img/structure/B12392895.png)
![3-[[(2R,4S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12392896.png)
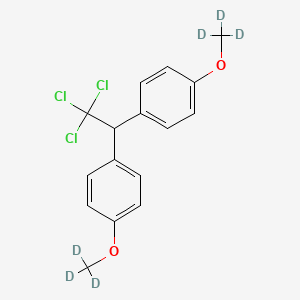
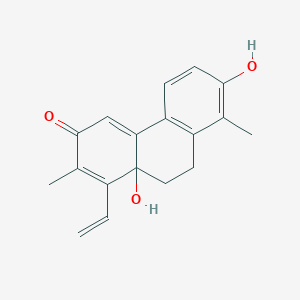
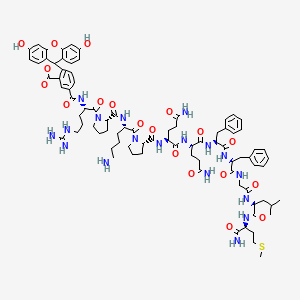
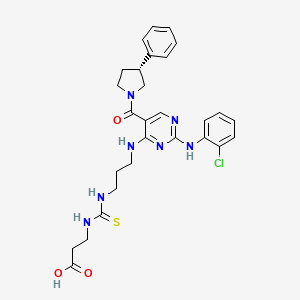

![(2S)-5,7-dihydroxy-2-[3-hydroxy-4-(trideuteriomethoxy)phenyl]-2,3-dihydrochromen-4-one](/img/structure/B12392929.png)
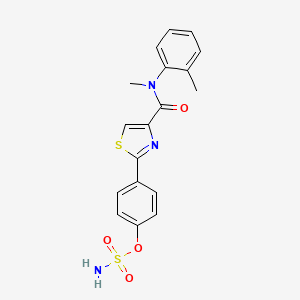
![4-[(1E,3E)-4-[1-[(4-diphenylphosphoryloxyphenyl)methyl]quinolin-1-ium-4-yl]buta-1,3-dienyl]-N,N-dimethylaniline;bromide](/img/structure/B12392943.png)

